molecular formula C22H17N3O5 B15016343 4-({[4-(Acetylamino)phenyl]imino}methyl)phenyl 3-nitrobenzoate

4-({[4-(Acetylamino)phenyl]imino}methyl)phenyl 3-nitrobenzoate

Katalognummer: B15016343
Molekulargewicht: 403.4 g/mol
InChI-Schlüssel: MGDNTUXMEWCXCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-({[4-(Acetylamino)phenyl]imino}methyl)phenyl 3-nitrobenzoate is a complex organic compound that features both aromatic and nitro functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[4-(Acetylamino)phenyl]imino}methyl)phenyl 3-nitrobenzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the imine bond: This involves the reaction of 4-(acetylamino)aniline with an aldehyde under acidic conditions to form the imine intermediate.

    Esterification: The imine intermediate is then reacted with 3-nitrobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-({[4-(Acetylamino)phenyl]imino}methyl)phenyl 3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The imine bond can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: 4-({[4-(Acetylamino)phenyl]amino}methyl)phenyl 3-aminobenzoate.

    Reduction: 4-({[4-(Acetylamino)phenyl]amino}methyl)phenyl 3-nitrobenzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-({[4-(Acetylamino)phenyl]imino}methyl)phenyl 3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a drug candidate due to its bioactive functional groups.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4-({[4-(Acetylamino)phenyl]imino}methyl)phenyl 3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the imine and ester functionalities can interact with various enzymes and receptors. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-({[4-(Methoxyphenyl)imino}methyl)phenyl 3-nitrobenzoate: Similar structure but with a methoxy group instead of an acetylamino group.

    4-({[4-(Aminophenyl)imino}methyl)phenyl 3-nitrobenzoate: Similar structure but with an amino group instead of an acetylamino group.

Uniqueness

4-({[4-(Acetylamino)phenyl]imino}methyl)phenyl 3-nitrobenzoate is unique due to the presence of both an acetylamino group and a nitro group, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C22H17N3O5

Molekulargewicht

403.4 g/mol

IUPAC-Name

[4-[(4-acetamidophenyl)iminomethyl]phenyl] 3-nitrobenzoate

InChI

InChI=1S/C22H17N3O5/c1-15(26)24-19-9-7-18(8-10-19)23-14-16-5-11-21(12-6-16)30-22(27)17-3-2-4-20(13-17)25(28)29/h2-14H,1H3,(H,24,26)

InChI-Schlüssel

MGDNTUXMEWCXCZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.